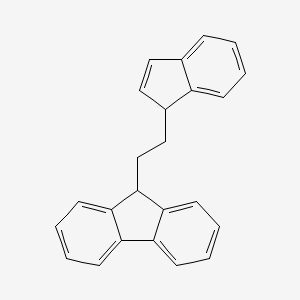![molecular formula C7H8Br2 B6317104 7,7-Dibromodispiro[2.0.2.1(3)]heptane CAS No. 50874-21-0](/img/structure/B6317104.png)
7,7-Dibromodispiro[2.0.2.1(3)]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dibromodispiro[2.0.2.1(3)]heptane is a unique organic compound characterized by its distinctive dispiro structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromodispiro[2.0.2.1(3)]heptane typically involves the bromination of dispiro[2.0.2.1]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dibromodispiro[2.0.2.1(3)]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form the corresponding dispiro[2.0.2.1]heptane derivative.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed from these reactions include various substituted dispiro[2.0.2.1]heptane derivatives, reduced forms of the compound, and oxidized brominated derivatives .
Applications De Recherche Scientifique
7,7-Dibromodispiro[2.0.2.1(3)]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 7,7-Dibromodispiro[2.0.2.1(3)]heptane involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 7,7-Dichlorodispiro[2.0.2.1(3)]heptane
- 7,7-Difluorodispiro[2.0.2.1(3)]heptane
- 7,7-Diiododispiro[2.0.2.1(3)]heptane
Comparison: Compared to its halogenated analogs, 7,7-Dibromodispiro[2.0.2.1(3)]heptane is unique due to the specific reactivity of the bromine atoms. Bromine is less reactive than chlorine but more reactive than iodine, making this compound an intermediate in terms of reactivity. This balance allows for selective reactions that are not possible with other halogenated derivatives .
Propriétés
IUPAC Name |
7,7-dibromodispiro[2.0.24.13]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2/c8-7(9)5(1-2-5)6(7)3-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVWBNKTZAZWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(C2(Br)Br)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)





![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)




